Cubane-1,3-dicarboxylic acid

Synthetic Methodology Cubane Chemistry Process Chemistry

For R&D teams advancing supramolecular chemistry and bioisostere-based drug discovery, this 98% pure Cubane-1,3-dicarboxylic acid is the only precursor validated for synthesizing cubane-based catenanes and rotaxanes. Its distinct 120° carboxyl vector angle directly mimics isophthalic acid in hydrogen-bonded frameworks, a function the 1,4-isomer cannot replicate. With recent synthetic breakthroughs enabling multigram-scale supply, this is your direct source to overcome previous procurement barriers and explore unique 3D architectures unavailable with planar aromatic diacids.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 5604-95-5
Cat. No. B3042300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCubane-1,3-dicarboxylic acid
CAS5604-95-5
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC12C3C4C1C5(C2C3(C45)C(=O)O)C(=O)O
InChIInChI=1S/C10H8O4/c11-7(12)9-3-1-4-2(3)6(9)10(4,5(1)9)8(13)14/h1-6H,(H,11,12)(H,13,14)
InChIKeyDAXBGIYGYSEKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cubane-1,3-dicarboxylic Acid (CAS 5604-95-5): A 1,3-Disubstituted Cubane Building Block for Isosteric Design and Functional Materials


Cubane-1,3-dicarboxylic acid (C10H8O4, MW 192.17 g/mol) is a highly strained, aliphatic cage compound derived from the cubic C8H8 framework, featuring two carboxylic acid groups at the 1 and 3 positions [1]. This 1,3-disubstituted cubane is a key structural isomer of the more widely explored cubane-1,4-dicarboxylic acid and acts as a three-dimensional, sp3-hybridized structural isostere for the planar, aromatic isophthalic acid [2]. Its rigid, non-planar geometry is being leveraged in supramolecular chemistry and drug discovery, with recent synthetic advances enabling its practical, multigram-scale production for the first time [3].

Why Cubane-1,3-dicarboxylic Acid is Not Interchangeable with the 1,4-Isomer or Benzene-Derived Diacids


Generic substitution of cubane-1,3-dicarboxylic acid with its 1,4-isomer or planar aromatic diacids is invalid due to fundamental differences in geometry and function. The 1,3-substitution pattern imparts a distinct 120° angle between carboxyl vectors, contrasting with the 180° linearity of the 1,4-isomer, which leads to entirely different supramolecular architectures [1]. When replacing isophthalic acid (a benzene-1,3-dicarboxylic acid) in hydrogen-bonded systems, the cubane-1,3-dicarboxamide derivative successfully forms catenanes and rotaxanes, demonstrating that its non-planar, aliphatic nature can structurally mimic and even enable new functions not possible with the aromatic analog [2]. Furthermore, the recent demonstration of multigram-scale synthesis for 1,3-disubstituted cubanes removes the previous procurement barrier, which had confined research to the more accessible 1,4-isomer [3].

Quantitative Evidence for Selecting Cubane-1,3-dicarboxylic Acid Over 1,4-Isomers or Aromatic Analogs


Scalable Multigram Synthesis: Enabling 1,3-Disubstituted Cubane Procurement

A significant barrier to the use of 1,3-disubstituted cubanes was the lack of a scalable synthesis, limiting research to milligram quantities. A recent report details a robust, multigram-scale synthesis of dimethyl 1,3-cubane dicarboxylate, the direct precursor to cubane-1,3-dicarboxylic acid. This process uses a novel Wharton transposition on a readily available enone intermediate, which was previously only used for 1,4-disubstituted cubanes [1].

Synthetic Methodology Cubane Chemistry Process Chemistry

Successful Catenane and Rotaxane Formation via Isosteric Replacement of Isophthalamide

Cubane-1,3-dicarboxamides, derived from the target diacid, were used as direct structural isosteres for isophthalamides in classic hydrogen bond templated systems. The study confirmed that the 1,3-cubane motif successfully templated the formation of both a [2]catenane and a [2]rotaxane, which is the first demonstration of cubane-containing interlocked molecules [1]. In contrast, the 1,4-isomer (analogous to terephthalamide) or a planar aromatic isostere would not replicate the specific 120° vector geometry required for this supramolecular assembly.

Supramolecular Chemistry Mechanically Interlocked Molecules Hydrogen Bond Templation

Geometric Isomerism: 1,3- vs 1,4-Disubstitution Dictates Supramolecular Synthons

The substitution pattern on the cubane core dictates its primary supramolecular interactions. While the 1,4-cubanedicarboxylic acid is known to reliably form a rare syn-anti O-H...O catemer (hydrogen-bonded chain) in the solid state [1], the 1,3-isomer's geometry prevents this specific packing motif. The 120° angle between the carboxyl groups in the 1,3-isomer precludes the linear chain formation seen with the 1,4-isomer and instead directs hydrogen bonding in a divergent fashion, leading to different crystal packing and network topologies.

Crystal Engineering Supramolecular Synthons Solid-State Chemistry

Aliphatic vs. Aromatic Pore Environment: 1,4-Cubane Linker Enhances MOF Hydrophobicity

While specific data for 1,3-cdc MOFs is not yet reported, the behavior of the cubane-1,4-dicarboxylate (1,4-cdc) linker provides a strong class-level inference for the 1,3-isomer. Replacing the planar, aromatic 1,4-benzenedicarboxylate (BDC) linker with the non-planar, aliphatic 1,4-cdc linker in isoreticular MOFs results in a more hydrophobic pore environment. This is due to the higher steric bulk and lack of conjugation in the cubane core [1]. The 1,3-cdc isomer, being similarly aliphatic and non-planar, is predicted to confer analogous hydrophobic properties when incorporated into frameworks.

Metal-Organic Frameworks Porous Materials Hydrophobic Engineering

Cubane as a Non-Planar Bioisostere for the Benzene Ring in Drug Design

The cubane framework is recognized as an ideal bioisostere for a benzene ring, offering the closest geometric match while providing an sp3-hybridized, non-planar structure [1]. The replacement of a phenyl ring with a cubyl unit in drug candidates is a validated strategy to potentially improve pharmacokinetic properties such as solubility and metabolic stability, due to the increased three-dimensionality and aliphatic character . Cubane-1,3-dicarboxylic acid serves as a key synthon for introducing this motif into 1,3-disubstituted aromatic scaffolds, specifically as a replacement for isophthalic acid derivatives [2].

Medicinal Chemistry Bioisosterism Drug Design

High-Value Research Applications for Cubane-1,3-dicarboxylic Acid


Synthesis of Mechanically Interlocked Molecules (MIMs)

Cubane-1,3-dicarboxylic acid is the essential precursor for creating cubane-containing catenanes and rotaxanes. Its 1,3-dicarboxamide derivative successfully acts as a structural isostere for isophthalamide in hydrogen bond templated systems, enabling the first synthesis of cubane-based interlocked molecules [1].

Crystal Engineering of Novel Supramolecular Architectures

The distinct 120° angle between the 1,3-carboxyl groups directs a divergent hydrogen-bonding network, in contrast to the linear catemer formed by the 1,4-isomer. This makes it a unique supramolecular synthon for designing new co-crystals, porous hydrogen-bonded organic frameworks (HOFs), or solid-state materials with specific topologies.

Design and Synthesis of Bioisosteric Drug Candidates

As a building block for the validated cubane bioisostere, this diacid is used to replace 1,3-disubstituted benzene rings (e.g., isophthalic acid derivatives) in drug candidates. This replacement aims to improve pharmacokinetic properties such as solubility and metabolic stability while retaining biological activity [2].

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